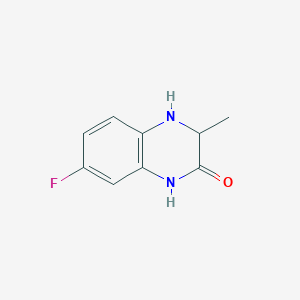
7-Fluoro-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-3-methyl-3,4-dihydro-2(1H)-quinoxalinone, also known as F-MeOQX, is a chemical compound that belongs to the quinoxalinone family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and material science.
Mecanismo De Acción
The exact mechanism of action of 7-Fluoro-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor, which is responsible for inhibitory neurotransmission in the brain.
Biochemical and Physiological Effects:
This compound has been shown to increase the binding affinity of GABA to the GABA-A receptor, resulting in increased inhibitory neurotransmission. This leads to a reduction in neuronal excitability, which is responsible for the observed anticonvulsant and anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 7-Fluoro-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is its high potency and selectivity towards the GABA-A receptor. This makes it an ideal candidate for studying the role of GABA-A receptors in various physiological and pathological conditions. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to administer in certain experimental conditions.
Direcciones Futuras
Future research on 7-Fluoro-3-methyl-3,4-dihydro-2(1H)-quinoxalinone could focus on its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies could investigate the molecular mechanisms underlying its anticonvulsant and anxiolytic effects. Finally, the development of more water-soluble derivatives of this compound could enhance its potential applications in various experimental conditions.
Métodos De Síntesis
The synthesis of 7-Fluoro-3-methyl-3,4-dihydro-2(1H)-quinoxalinone involves the reaction of 2,3-dihydroquinoxaline-6-carboxylic acid with methyl chloroformate and subsequent reaction with fluoroamine. The final product is obtained after purification and characterization.
Aplicaciones Científicas De Investigación
7-Fluoro-3-methyl-3,4-dihydro-2(1H)-quinoxalinone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticonvulsant and anxiolytic properties in animal models. Additionally, it has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
146741-05-1 |
|---|---|
Fórmula molecular |
C9H9FN2O |
Peso molecular |
180.18 g/mol |
Nombre IUPAC |
7-fluoro-3-methyl-3,4-dihydro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H9FN2O/c1-5-9(13)12-8-4-6(10)2-3-7(8)11-5/h2-5,11H,1H3,(H,12,13) |
Clave InChI |
ZXGDQNLIAUXOLE-UHFFFAOYSA-N |
SMILES |
CC1C(=O)NC2=C(N1)C=CC(=C2)F |
SMILES canónico |
CC1C(=O)NC2=C(N1)C=CC(=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile](/img/structure/B138697.png)



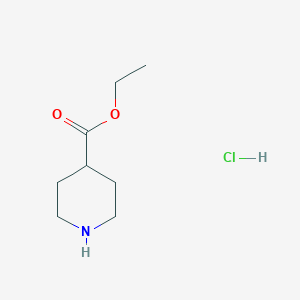

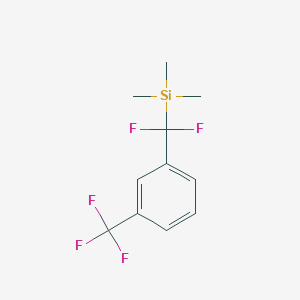


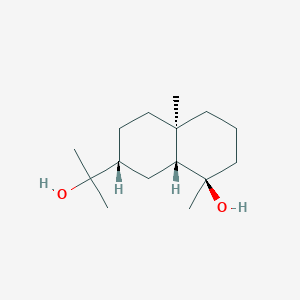
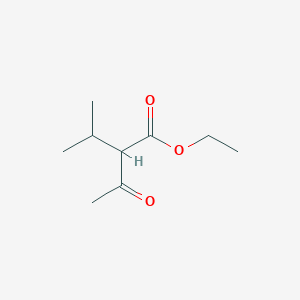
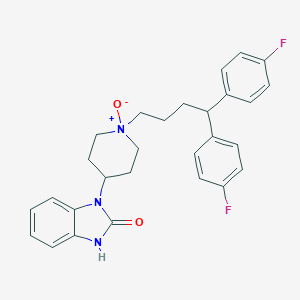
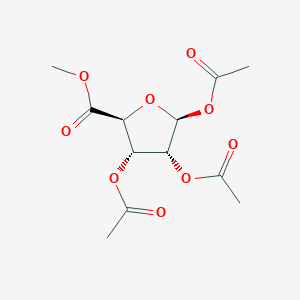
![(E)-3-(2-methylbenzo[d]thiazol-5-yl)prop-2-en-1-ol](/img/structure/B138731.png)